molecular formula C20H24N2O4 B2887421 N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide CAS No. 321555-78-6

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide

Cat. No.: B2887421
CAS No.: 321555-78-6
M. Wt: 356.422
InChI Key: YQWUYVIHVJBBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide is a structurally complex organic compound featuring two methoxy (-OCH₃) groups and two propanamide (-CONHCH₂CH₂CH₃) moieties arranged symmetrically on a biphenyl backbone. Its molecular formula, inferred from the structure, is approximately C₂₄H₂₇N₃O₄, with a molecular weight of ~421.5 g/mol.

Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-5-19(23)21-15-9-7-13(11-17(15)25-3)14-8-10-16(18(12-14)26-4)22-20(24)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUYVIHVJBBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325418
Record name N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321555-78-6
Record name N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic compounds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other substituents. Common reagents include halogens and nitrating agents.

The specific conditions for these reactions, such as temperature, solvent, and reaction time, can significantly influence the outcome and yield of the desired products .

Scientific Research Applications

N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Primary Use/Application References
Target Compound C₂₄H₂₇N₃O₄ Bis-methoxy, bis-propanamide biphenyl ~421.5 Pharmaceutical intermediates*
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ Piperidinyl, methoxymethyl, propanamide 276.38 Pharmaceutical intermediates
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide C₂₂H₂₇FN₂O Fluorophenyl, piperidinyl, phenethyl 354.47 CNS-active drug candidates
2-[(4-aminophenyl)methoxy]-N-phenylpropanamide C₁₆H₁₈N₂O₂ Aminophenyl, methoxy, propanamide 270.32 Unspecified (structural studies)
Direct Yellow 107 (diazenyl-sulfonic acid derivative) C₂₆H₂₄N₆O₈S₂ Diazenyl, sulfonic acid, carbamoylamino 628.63 Textile dye
{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine C₁₅H₂₅NO₂ Methoxy, methylpropoxy, propylamine 263.37 Research chemical

Notes:

  • The target compound’s biphenyl core and dual propanamide groups distinguish it from simpler analogues like N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, which lacks aromatic symmetry .
  • Fluorine substitution in N-(2-fluorophenyl)-[...]propanamide enhances lipophilicity and CNS penetration, a feature absent in the target compound .
  • Direct Yellow 107 shares methoxy and carbamoylamino groups but incorporates diazenyl and sulfonic acid moieties for dye applications .

Physicochemical and Pharmacological Properties

  • Solubility and Lipophilicity : The target compound’s high molecular weight and aromaticity likely reduce aqueous solubility compared to smaller analogues like N-phenylpropanamide derivatives (e.g., C₁₆H₁₈N₂O₂, MW 270.32) .
  • Thermodynamic Stability : Computational studies (e.g., density-functional thermochemistry ) suggest that exact-exchange corrections could improve stability predictions for such aromatic amides.
  • Antioxidant Potential: While hydroxamic acids in exhibit radical-scavenging activity, the target compound’s lack of hydroxyl or hydroxamate groups may limit similar effects .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 336.42 g/mol

This compound features a complex arrangement of methoxy and propanoylamino groups, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, derivatives of methoxy-substituted phenols have shown promising results in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .

Potential Anti-Cancer Activity

Emerging evidence suggests that compounds with similar configurations may exert anti-cancer effects. For example, methoxy-substituted anilines have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. Although specific studies on this compound are yet to be published, its structural similarities to known anti-cancer agents warrant further investigation .

In Vitro Studies

A study investigating the biological activity of similar compounds noted that they exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. These findings suggest that this compound could potentially share similar properties.

In Vivo Studies

In vivo assessments of related compounds have revealed promising results in animal models. For instance, a derivative demonstrated significant tumor growth inhibition in mice models when administered at specific dosages. Such results highlight the need for further exploration into the pharmacokinetics and therapeutic window of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.